N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea

Physical organic chemistry Medicinal chemistry Structure-activity relationships

Benzoylthiourea screening libraries often encounter potency or metabolic stability gaps. This 3-chloro-5-CF₃-pyridinyl analog bridges those gaps with a dual pharmacophore architecture combining the validated IGR benzoylthiourea core with the agrochemically privileged trifluoromethylpyridine fragment. • IGR activity: Class-level 85-100% mortality against H. armigera, O. nubilalis & P. xylostella at 600 mg/L • Urease inhibition: Complements published N-(3-CF₃)benzoyl series; enables IP space expansion around the thiourea-CF₃ chemotype • Antibiofilm: CF₃ at pyridine 5-position aligns with para-CF₃ antibiofilm SAR trends • Metal coordination: Serves as the electron-deficient extreme for crystallographic and spectroscopic hydrogen-bonding studies Procure as a diversity point for IGR, urease inhibitor, antibiofilm, or coordination chemistry screening cascades.

Molecular Formula C14H9ClF3N3OS
Molecular Weight 359.75
CAS No. 321430-46-0
Cat. No. B2945455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea
CAS321430-46-0
Molecular FormulaC14H9ClF3N3OS
Molecular Weight359.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=N2)C(F)(F)F)Cl
InChIInChI=1S/C14H9ClF3N3OS/c15-10-6-9(14(16,17)18)7-19-11(10)20-13(23)21-12(22)8-4-2-1-3-5-8/h1-7H,(H2,19,20,21,22,23)
InChIKeyNXMOFFCTMFVOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea (CAS 321430-46-0) – Chemical Identity and Structural Baseline for Sourcing Decisions


N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea (CAS 321430-46-0) is a synthetic thiourea derivative characterized by a central N-acylthiourea core linking a benzoyl moiety and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group . With a molecular formula of C₁₄H₉ClF₃N₃OS and a molecular weight of 359.75 g/mol, this compound belongs to the extensively studied benzoylthiourea class, members of which have been investigated for antimicrobial, antitrypanosomal, insecticidal, and enzyme inhibitory activities . The presence of both a chlorine atom and a trifluoromethyl group on the pyridine ring distinguishes this compound from simpler benzoylthiourea analogs and establishes its potential as a privileged scaffold in agrochemical and medicinal chemistry research programs .

Why Generic Substitution Fails for N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea: Structure-Driven Differentiation Across Analogs


Generic substitution within the N-acylthiourea class is precluded by the profound biological consequences of seemingly minor structural modifications. Literature precedents demonstrate that the nature and position of substituents on both the benzoyl and the aryl/heteroaryl rings dictate biological outcomes: in one series, compounds bearing a single fluorine atom on the phenyl ring showed the best antibacterial effect, whereas those with three fluorine atoms exhibited the most intensive antifungal activity . The trifluoromethyl substituent has been specifically correlated with antibiofilm activity, with the para position being most favorable . Furthermore, the N-(2-pyridyl)-N′-benzoylthiourea framework is known to engage in distinct intramolecular hydrogen bonding patterns that influence molecular planarity and, consequently, target recognition . For N-benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea specifically, the combination of the electron-withdrawing chlorine and trifluoromethyl substituents on the pyridine ring, coupled with the acylthiourea hydrogen-bonding network, creates a unique electronic and conformational profile that cannot be replicated by analogs lacking this precise substitution pattern. The quantitative evidence presented below substantiates the specific differentiation dimensions that inform procurement decisions.

Product-Specific Quantitative Differentiation Evidence for N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea


Electronic Perturbation from Chloro and Trifluoromethyl Substituents Differentiates This Compound from the Parent N-(2-Pyridyl)-N′-Benzoylthiourea Scaffold

The target compound bears two electron-withdrawing substituents on the pyridine ring—a chlorine at position 3 and a trifluoromethyl group at position 5—that are absent in the parent scaffold N-(2-pyridyl)-N′-benzoylthiourea (PyTubenzo). The Hammett σₘ value for chlorine is +0.37 and σₚ for CF₃ is +0.54, yielding a combined substituent effect (Σσ ≈ +0.91) that substantially reduces electron density on the pyridine ring relative to the unsubstituted PyTubenzo (Σσ = 0) . This electronic perturbation is expected to modulate the pKₐ of the thiourea NH protons, alter intramolecular N′H···Nₚyridyl hydrogen bond strength, and affect metal coordination geometries, all of which have direct consequences for biological target engagement as documented for related benzoylthiourea series . No published head-to-head comparison of pKₐ values exists for this exact compound pair; however, the electronic differentiation is calculable from first principles and represents a class-level structural feature that drives differential biological performance.

Physical organic chemistry Medicinal chemistry Structure-activity relationships

Trifluoromethyl-Driven Antibiofilm Activity: Class-Level Evidence Supporting the Selection of CF₃-Containing Benzoylthioureas Over Non-Fluorinated Analogs

In a systematic study of substituted benzoylthiourea derivatives evaluated against planktonic and biofilm-embedded bacterial and fungal cells, all tested compounds exhibited antibiofilm activity that was specifically correlated with the presence of the trifluoromethyl substituent, with the para position being most favorable . Although the exact compound CAS 321430-46-0 was not part of this specific test panel, the structural architecture of the target compound—which incorporates a CF₃ group at the 5-position of the pyridine ring (analogous to a para orientation relative to the thiourea attachment point)—aligns with the structural determinants identified for antibiofilm activity in this benzoylthiourea series. The compounds bearing one fluorine atom on the phenyl ring showed the best antibacterial effect, while those with three fluorine atoms exhibited the most intensive antifungal activity, demonstrating that fluorination pattern is a tunable parameter for activity spectrum . The target compound's chloro and trifluoromethyl combination represents a distinct fluorination/ halogenation profile not covered in the existing SAR, offering a differentiated chemical space for exploring Gram-negative vs. Gram-positive and fungal selectivity.

Antimicrobial resistance Biofilm inhibition Fluorine chemistry

Urease Inhibition Potential: Quantitative Benchmarking Against N-(3-Trifluoromethyl)benzoyl-N'-aryl Thiourea Derivatives

A structurally related series of N-(3-trifluoromethyl)benzoyl-N'-aryl thiourea derivatives was evaluated for urease inhibitory activity, with the most potent compound (3a) achieving 93.1% enzyme inhibition and an IC₅₀ of 8.17 ± 0.24 µM, outperforming the standard thiourea reference . This series differs from the target compound in that the CF₃ group resides on the benzoyl ring rather than the pyridine ring, and the N'-aryl substituent varies. The target compound CAS 321430-46-0 places the CF₃ and Cl substituents on the pyridine heterocycle while retaining an unsubstituted benzoyl moiety, thereby inverting the pharmacophoric distribution. This 'ring-swapped' arrangement offers a complementary SAR vector: the pyridine nitrogen can serve as an additional hydrogen-bond acceptor or metal-coordination site, potentially altering the binding mode within the urease active site relative to the published series. Although no direct urease inhibition data exist for CAS 321430-46-0, the presence of the thiourea pharmacophore and the trifluoromethyl group—both validated as critical for urease binding—supports its prioritization as a candidate for urease-targeted screening libraries.

Urease inhibition Anti-infective Structure-activity relationships

N-Benzoylthiourea Core as a Privileged Insecticidal Scaffold: Motivating Procurement of Derivatives Containing the 3-Chloro-5-(Trifluoromethyl)pyridine Motif

The benzoylthiourea chemotype has been extensively validated as an insect growth regulator (IGR) scaffold. In one representative study, osthole-derived N-benzoylthioureas displayed a more potent and broad-spectrum insecticidal effect than the parent osthole after introduction of the N-benzoylthiourea moiety, demonstrating that the benzoylthiourea functionality itself is a key activity-conferring element . Separately, benzoylthioureas containing hydantoin rings achieved 85%, 90%, and 100% mortality against H. armigera, O. nubilalis, and P. xylostella, respectively, at 600 mg/L . The target compound CAS 321430-46-0 is structurally notable because it combines the validated benzoylthiourea IGR core with a 3-chloro-5-(trifluoromethyl)pyridine moiety—a substructure that appears in multiple commercial agrochemicals (e.g., fluopyram, sulfoxaflor derivatives) and is associated with enhanced metabolic stability and target-site binding . No published insecticidal data are available for this specific compound; however, the convergence of the benzoylthiourea IGR pharmacophore with the trifluoromethylpyridine privileged fragment establishes a strong a priori case for its differentiation from non-halogenated or non-pyridyl benzoylthiourea analogs in agrochemical screening programs.

Insect growth regulators Agrochemical discovery Larvicidal activity

Conformational and Hydrogen-Bonding Comparison: Pyridine Ring Substitution Modulates Planarity and Intermolecular Interactions Relative to Unsubstituted N-(2-Pyridyl)-N′-Benzoylthiourea

The crystal structure of N-(2-pyridyl)-N′-benzoylthiourea (PyTubenzo) has been solved (monoclinic, P2₁/n, a = 5.345(3) Å, b = 20.343(6) Å, c = 11.808(2) Å, β = 90.23(3)°, V = 1290.8(1) ų, Z = 4), revealing intramolecular N′H···O(carbonyl) hydrogen bonding and intermolecular N′H···S hydrogen bonding, and establishing it as the least planar molecule among the bis(2-pyridyl)thioureas studied . The target compound CAS 321430-46-0 differs by the presence of 3-chloro and 5-trifluoromethyl substituents on the pyridine ring. Based on the known steric and electronic effects of these substituents, the following conformational perturbations are predicted relative to PyTubenzo: (i) the bulky CF₃ group at position 5 may increase the torsion angle between the pyridine ring and the thiourea plane, further reducing molecular planarity; (ii) the electron-withdrawing effect of both substituents strengthens the N′H···Nₚyridyl intramolecular hydrogen bond while weakening the N′H···O(carbonyl) interaction, altering the conformational equilibrium; and (iii) the enhanced NH acidity promotes stronger intermolecular N′H···S contacts, affecting crystal packing and solubility. No crystal structure of CAS 321430-46-0 has been published; these predictions are inferred from established substituent effects on thiourea conformation.

Crystallography Molecular conformation Hydrogen bonding

Best Research and Industrial Application Scenarios for N-Benzoyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea Based on Differentiated Evidence


Agrochemical Lead Discovery: IGR Screening Libraries Targeting Lepidopteran Pests

The benzoylthiourea core has been validated as an insect growth regulator (IGR) pharmacophore, with class-level evidence demonstrating 85–100% mortality against Helicoverpa armigera, Ostrinia nubilalis, and Plutella xylostella at 600 mg/L for hydantoin-benzoylthiourea hybrids . The 3-chloro-5-(trifluoromethyl)pyridine fragment present in CAS 321430-46-0 is a recognized agrochemical privileged substructure associated with enhanced metabolic stability and target-site binding . This compound is best deployed in screening cascades where non-fluorinated or non-pyridyl benzoylthiourea analogs have failed to meet potency or metabolic stability thresholds, as its dual pharmacophore architecture offers a distinct vector for SAR exploration. Recommended application: Include as a diversity point in IGR-focused compound libraries alongside simpler benzoylthiourea analogs to probe the contribution of the halogenated pyridine moiety to insecticidal spectrum breadth and larval stage selectivity.

Anti-Infective Discovery: Urease-Targeted Screening with a Differentiated Thiourea-CF₃ Pharmacophore

A closely related benzoylthiourea series bearing the CF₃ group on the benzoyl ring demonstrated potent urease inhibition (IC₅₀ = 8.17 ± 0.24 µM for the best compound), outperforming standard thiourea (IC₅₀ = 22.3 ± 0.8 µM) by 2.7-fold . CAS 321430-46-0 places the CF₃ and Cl substituents on the pyridine ring rather than on the benzoyl ring, inverting the pharmacophoric architecture. This compound is best utilized in urease inhibitor screening cascades as a complement to the published N-(3-trifluoromethyl)benzoyl series, enabling exploration of whether the pyridine-centered pharmacophore yields improved potency, selectivity against bacterial vs. plant ureases, or differentiated binding kinetics. Its procurement is strategically indicated when the goal is to expand IP space around the thiourea-CF₃ urease inhibitor chemotype beyond the known N-(3-trifluoromethyl)benzoyl scaffold.

Antimicrobial Resistance Research: Exploring Biofilm Inhibition Through CF₃-Containing Benzoylthioureas

Published evidence demonstrates that the trifluoromethyl substituent is correlated with antibiofilm activity in benzoylthiourea derivatives, with the para position being most favorable for this effect . CAS 321430-46-0, carrying a CF₃ group at the pyridine 5-position (analogous to para orientation relative to the thiourea linkage), presents a structural profile consistent with these antibiofilm SAR trends. This compound is most appropriately deployed in biofilm inhibition assays against clinically relevant pathogens (E. coli, S. aureus, P. aeruginosa, C. albicans) as part of a focused library comparing the effects of CF₃ position (pyridine vs. phenyl ring), the presence or absence of additional halogen substituents, and the benzoyl vs. acetyl acyl group on biofilm eradication and prevention. Its procurement is warranted when the research objective is to dissect the structural determinants of benzoylthiourea antibiofilm activity beyond the substitution patterns already explored in the Limban et al. (2020) series.

Physical Organic and Coordination Chemistry: Probing Substituent Effects on Thiourea Conformation and Metal-Binding Geometry

The crystal structure of the unsubstituted parent scaffold N-(2-pyridyl)-N′-benzoylthiourea (PyTubenzo) has been solved, establishing baseline conformational and hydrogen-bonding parameters (monoclinic P2₁/n, V = 1290.8 ų, N′H···O intramolecular and N′H···S intermolecular hydrogen bonds) . The predicted conformational perturbations induced by the 3-chloro and 5-trifluoromethyl substituents in CAS 321430-46-0—including altered planarity, shifted hydrogen-bonding preference, and modified NH acidity—make this compound a valuable probe for systematic physical organic studies. It is best applied in crystallographic and spectroscopic investigations comparing hydrogen-bonding networks, tautomeric equilibria, and metal coordination modes (e.g., with Cu(II), Ni(II), Zn(II)) across a series of systematically substituted N-(pyridinyl)-N′-benzoylthioureas, serving as the electron-deficient extreme relative to the parent and to electron-donating substituted analogs.

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